molecular formula C7H11N3 B13360919 N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine

Cat. No.: B13360919
M. Wt: 137.18 g/mol
InChI Key: XIISZVITFKMLBM-UHFFFAOYSA-N
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Description

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine is a chemical building block of high interest in medicinal chemistry and pharmaceutical research. Its structure, featuring a pyrazole ring linked to a cyclopropanamine, is commonly found in compounds designed to interact with biologically relevant enzymes and receptors. While specific biological data for this exact compound is limited, research on highly similar structures indicates significant potential. Pyrazole-based compounds are extensively investigated as core scaffolds for developing novel therapeutic agents. For instance, acylated 1H-pyrazol-5-amines have been identified as potent, covalent thrombin inhibitors with a serine-trapping mechanism of action , showing promise as a new class of anticoagulants that may offer a safer profile regarding bleeding risks . Furthermore, N5-(1H-pyrazol-3-yl)benzimidazole-2,5-diamine derivatives have demonstrated excellent activity as pancreatic lipase inhibitors for anti-obesity research, with one compound showing superior efficacy to Orlistat in vitro . The pyrazole motif is also a key feature in compounds screened for analgesic activity , with some derivatives showing potency comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

N-(1H-pyrazol-5-ylmethyl)cyclopropanamine

InChI

InChI=1S/C7H11N3/c1-2-6(1)8-5-7-3-4-9-10-7/h3-4,6,8H,1-2,5H2,(H,9,10)

InChI Key

XIISZVITFKMLBM-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CC=NN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine typically involves the reaction of a pyrazole derivative with a cyclopropanamine. One common method involves the use of N-((1H-Pyrazol-3-yl)methyl)amine as a starting material, which is then reacted with cyclopropanecarboxylic acid under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine has been investigated for its potential as a therapeutic agent. It serves as a scaffold for the development of novel drugs targeting specific biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit cancer cell proliferation. For instance, derivatives of pyrazole compounds have shown significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. One derivative demonstrated an IC50 value of 0.34 μM against MCF-7 cells, indicating potent anticancer properties . The mechanism of action involves inducing apoptosis and cell cycle arrest, making it a candidate for further development as a tubulin polymerization inhibitor.

Antimalarial Properties

Research has identified compounds similar to this compound as potential inhibitors of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. These compounds exhibited effective activity against Plasmodium falciparum, suggesting that they could be developed into new antimalarial therapies .

Structure-Activity Relationship Studies

The structure of this compound allows for modifications that can enhance its biological activity. Structure-activity relationship (SAR) studies have been pivotal in optimizing its pharmacological profile. Variations in substituents on the pyrazole ring have been shown to influence potency and selectivity against target enzymes or receptors.

Synthesis and Derivative Development

The synthesis of this compound involves several methodologies that facilitate the introduction of various functional groups to improve its efficacy and safety profile. Efficient synthetic routes have been developed to produce this compound and its derivatives, enabling extensive testing in biological assays .

Case Study: Anticancer Activity Evaluation

In a comprehensive study, researchers synthesized multiple derivatives of this compound to evaluate their anticancer properties. The findings indicated that modifications at the cyclopropane moiety significantly affected the compound's ability to inhibit cancer cell growth.

CompoundCell LineIC50 Value (μM)Mechanism
7dHeLa0.52Apoptosis induction
7dMCF-70.34Cell cycle arrest
7dHT-290.86Tubulin polymerization inhibition

This table summarizes the results from the evaluation of various derivatives against different cancer cell lines, showcasing the compound's therapeutic potential .

Case Study: Antimalarial Activity

Another study focused on the antimalarial properties of pyrazole derivatives, revealing their effectiveness in inhibiting DHODH activity in P. falciparum. The research indicated that these compounds could provide a new avenue for malaria prophylaxis and treatment.

Mechanism of Action

The mechanism of action of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropane moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituents on the pyrazole ring and the cyclopropane amine significantly influence physicochemical properties and applications. Key analogs include:

Compound Name Molecular Formula Substituents (Pyrazole Position) Molecular Weight (g/mol) Key Structural Notes
N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine C₇H₁₁N₃ H (C1), H (C3) 137.18 Base structure; minimal steric bulk
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine C₁₀H₁₇N₃ Ethyl (C1) 179.27 Enhanced lipophilicity
N-[(1-phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride C₁₃H₁₆ClN₃ Phenyl (C1) 249.74 Increased steric bulk; improved stability as hydrochloride salt
N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ Pyridin-3-yl (C1), methyl (C3) 229.28 Dual heterocyclic system; potential for enhanced receptor binding
N-{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}cyclopropanamine C₁₂H₁₅F₂NO₂ Difluoromethoxy-phenyl (C4) 243.25 Polar substituents; altered solubility

Key Observations :

  • Steric Effects : Bulky groups like phenyl or pyridinyl () may hinder rotational freedom, affecting conformational stability.
  • Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl ) modulate electron density on the pyrazole ring, influencing reactivity in catalysis.

Physicochemical and Pharmacological Properties

  • Solubility : Hydrochloride salts () enhance aqueous solubility compared to free bases. Polar groups (e.g., difluoromethoxy ) further modulate solubility.
  • Thermal Stability : Melting points range widely; the pyridinyl derivative melts at 104–107°C , while phenyl-substituted analogs may decompose at higher temperatures due to increased aromaticity.

Biological Activity

N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrazole ring and a cyclopropane moiety, which contribute to its unique chemical behavior. The compound's structural characteristics allow for interactions with various biological targets, making it a valuable candidate for drug development.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties, being investigated against various pathogens. Initial studies suggest effective inhibition of bacterial growth, indicating its use as a potential antimicrobial agent.
  • Antimalarial Properties : Preliminary evaluations have indicated that the compound may possess antimalarial activity, although further studies are needed to confirm these findings.
  • Inhibition of Kinases : A related study demonstrated that pyrazole derivatives could inhibit specific kinases involved in cancer progression. For instance, derivatives targeting CDK16 exhibited significant cellular potency and induced cell cycle arrest in cancer cells .

The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. These interactions can modulate various signaling pathways, leading to therapeutic effects in conditions such as cancer and infectious diseases. The compound may bind to active sites on proteins, altering their function and potentially inhibiting disease progression .

Case Studies

  • Antimicrobial Evaluation : In vitro studies have assessed the antimicrobial efficacy of N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine against Gram-positive and Gram-negative bacteria. The compound displayed promising results with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics like ciprofloxacin .
  • Anticancer Activity : A derivative of the compound was tested against various cancer cell lines (HeLa, MCF-7, HT-29). It exhibited significant antiproliferative activity with IC50 values ranging from 0.34 µM to 0.86 µM, indicating its potential as a chemotherapeutic agent .

Comparative Analysis

Compound TypeActivity TypeIC50 Values (µM)
This compoundAntimicrobial< 10
Pyrazole DerivativeAnticancer (HeLa)0.52
Pyrazole DerivativeAnticancer (MCF-7)0.34
Pyrazole DerivativeAnticancer (HT-29)0.86

Q & A

What are the recommended laboratory synthesis protocols for N-((1H-Pyrazol-3-yl)methyl)cyclopropanamine, and how do reaction conditions influence yield?

Answer: A validated synthesis route involves coupling a pyrazole precursor (e.g., 3-(4-iodo-1H-pyrazol-1-yl)pyridine) with cyclopropanamine under transition metal catalysis. For example, copper(I) bromide (0.101 g) and cesium carbonate (6.86 g) in DMSO at 35°C for 48 hours yielded a structurally related cyclopropanamine derivative at 17.9% efficiency . Optimizing stoichiometry (e.g., excess cyclopropanamine) and inert conditions (N₂ atmosphere) can mitigate side reactions. Alternative methods using palladium catalysts may improve yields but require rigorous moisture control.

What analytical techniques are most effective for confirming the structural identity and purity of this compound?

Answer:

  • NMR Spectroscopy : Key signals include cyclopropane CH₂ protons (δ ~1.38 ppm, d, J = 6.4 Hz) and pyrazole CH (δ ~6.75 ppm, s) .
  • HRMS : Exact mass confirmation (e.g., observed [M+H]⁺ at m/z 215) ensures molecular integrity .
  • HPLC : Gradient elution (e.g., 0–100% ethyl acetate/hexane) achieves >98% purity, critical for pharmacological assays .
  • X-ray Crystallography : SHELXL refinement resolves tautomeric ambiguities, with R-factors <5% for high-confidence structural assignments .

What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Chemical safety goggles, nitrile gloves, and flame-resistant lab coats .
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill Management : Contain leaks with inert absorbents (e.g., dry sand) and dispose via authorized hazardous waste facilities .
  • Static Control : Ground equipment to avoid ignition risks due to flammability .

How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

Answer: The pyrazole NH group (δ ~11.55 ppm) forms directional hydrogen bonds with adjacent amine or carbonyl moieties, dictating crystal packing. Graph-set analysis (e.g., S (6) motifs) reveals cyclic dimerization, while SHELXD/SHELXL refine H-bond geometries (D...A distances <2.8 Å, angles >150°) . Temperature-dependent crystallography further identifies dynamic interactions affecting lattice stability .

How can researchers resolve discrepancies between theoretical and experimental spectroscopic data for this compound?

Answer:

  • NMR Conflicts : Solvent polarity (e.g., DMSO vs. CDCl₃) shifts proton environments. Use 2D NMR (HSQC, HMBC) to assign coupling networks .
  • Mass Spec Anomalies : Isotopic patterns (e.g., chlorine signatures) differentiate degradation products from the parent compound .
  • Crystallographic Refinement : SHELX parameterization (e.g., anisotropic displacement) corrects for thermal motion artifacts in X-ray data .

What strategies are effective for scaling up synthesis while maintaining reproducibility?

Answer:

  • Catalyst Screening : Copper(I) bromide outperforms Pd in scalability due to lower sensitivity to oxygen .
  • Purification : Column chromatography (ethyl acetate/hexane gradients) removes by-products like unreacted iodopyrazole .
  • In-line Analytics : Real-time FTIR monitors reaction progression, reducing batch variability .

How does the cyclopropane ring strain impact the compound’s reactivity in derivatization reactions?

Answer: The ring’s angle strain (60° vs. ideal 109.5°) enhances susceptibility to ring-opening reactions. For example, electrophilic attack at the cyclopropane CH₂ occurs under acidic conditions, enabling functionalization (e.g., halogenation). Stability studies in DMSO-d₆ show no degradation over 72 hours at 25°C, confirming robustness in neutral buffers .

What computational methods complement experimental data for predicting the compound’s bioactivity?

Answer:

  • Docking Studies : Pyrazole and cyclopropane moieties show affinity for kinase ATP-binding pockets (e.g., CDK2, GlideScore <−8 kcal/mol) .
  • DFT Calculations : Optimize H-bond acceptor/donor profiles to predict solubility (LogP ~2.1) .
  • MD Simulations : Assess conformational flexibility of the cyclopropane ring under physiological pH .

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